

Technical Support Center: Optimizing SR-4835 Concentration for Cell Viability Assays

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Compound of Interest

Compound Name: SR-4835

Cat. No.: B15580120

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of **SR-4835** for cell viability assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during cell viability assays using **SR-4835**.

Issue 1: High Cell Death in Vehicle Control Group

Possible Cause	Recommended Solution
Solvent Toxicity	Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line, typically below 0.1% to 0.5%. [1][2] Run a solvent-only control to determine the toxicity threshold.[1]
Contamination	Regularly check for and address any bacterial or fungal contamination in your cell culture or reagents.[2]
Suboptimal Cell Culture Conditions	Maintain consistent and optimal cell culture conditions, including media, temperature, and CO2 levels.[2]

Issue 2: Inconsistent IC50 or EC50 Values Between Experiments

Possible Cause	Recommended Solution
Variations in Cell Seeding Density	Ensure a consistent number of cells are seeded in each well for all experiments.[3]
Compound Instability	Prepare fresh dilutions of SR-4835 from a stable stock solution for each experiment to avoid degradation.[2][4] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
Inconsistent Incubation Times	Use a consistent incubation time for all experiments. A time-course experiment can help determine the optimal duration.[4]
Batch-to-Batch Variability of Reagents	Use reagents from the same lot or batch to minimize variability.

Issue 3: No Observable Effect of **SR-4835** at Tested Concentrations

Possible Cause	Recommended Solution
Concentration is Too Low	Test a wider and higher concentration range. A logarithmic dilution series from 1 nM to 100 μ M is a common starting point. [4]
Insensitive Cell Line	Confirm that the target cell line expresses CDK12 and CDK13, the targets of SR-4835.
Compound Inactivity	Verify the activity of your SR-4835 stock. If possible, test it in a cell-free kinase assay. [1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **SR-4835**?

A1: **SR-4835** is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[\[5\]\[6\]\[7\]](#) It functions as an ATP-competitive inhibitor.[\[6\]\[8\]](#) Additionally, **SR-4835** acts as a "molecular glue," promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, which leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[\[9\]\[10\]](#) This inhibition of CDK12/13 suppresses the expression of DNA damage response (DDR) proteins, which can synergize with DNA-damaging agents and PARP inhibitors to induce cell death in cancer cells.[\[5\]\[9\]](#)

Q2: What is the recommended starting concentration range for **SR-4835** in cell viability assays?

A2: The optimal concentration of **SR-4835** is cell-line dependent. It is recommended to perform a dose-response experiment starting with a broad range of concentrations. Based on published data, a logarithmic dilution series from 1 nM to 10 μ M is a suitable starting point for many cell lines.[\[4\]\[5\]](#)

Q3: How should I prepare and store **SR-4835**?

A3: **SR-4835** is typically dissolved in a solvent like DMSO to create a high-concentration stock solution.[\[5\]\[7\]\[11\]](#) It is crucial to use fresh, anhydrous DMSO to ensure maximum solubility.[\[5\]](#) For long-term storage, it is recommended to store the stock solution in small aliquots at -20°C

or -80°C to avoid repeated freeze-thaw cycles.[\[4\]](#) When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically $\leq 0.1\%$).[\[4\]](#)

Q4: How long should I incubate cells with **SR-4835**?

A4: The optimal incubation time depends on the specific cell line and the biological question being investigated. A time-course experiment is recommended to determine the ideal duration. Common incubation times in published studies range from 24 to 96 hours for cell viability and proliferation assays.[\[11\]](#)[\[12\]](#)[\[13\]](#) For mechanistic studies looking at protein levels, shorter incubation times of 2 to 24 hours have been used.[\[10\]](#)[\[13\]](#)

Quantitative Data Summary

Table 1: In Vitro Activity of **SR-4835**

Parameter	Value	Assay Type
CDK12 IC50	99 nM	Cell-free kinase assay
CDK12 Kd	98 nM	Cell-free binding assay
CDK13 Kd	4.9 nM	Cell-free binding assay

Data sourced from[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: EC50/IC50 Values of **SR-4835** in Various Cancer Cell Lines

Cell Line	Cancer Type	EC50/IC50 (nM)
MDA-MB-231	Triple-Negative Breast Cancer	15.5
MDA-MB-468	Triple-Negative Breast Cancer	22.1
Hs 578T	Triple-Negative Breast Cancer	19.9
MDA-MB-436	Triple-Negative Breast Cancer	24.9
A375	BRAF-mutated Melanoma	~58 - 112
Colo829	BRAF-mutated Melanoma	~80.7 - 160.5
WM164	BRAF-mutated Melanoma	109.6
WM983A	BRAF-mutated Melanoma	80.7
WM983B	BRAF-mutated Melanoma	160.5

Data compiled from[\[12\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of **SR-4835** using an MTT Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of **SR-4835** in a chosen cell line.

Materials:

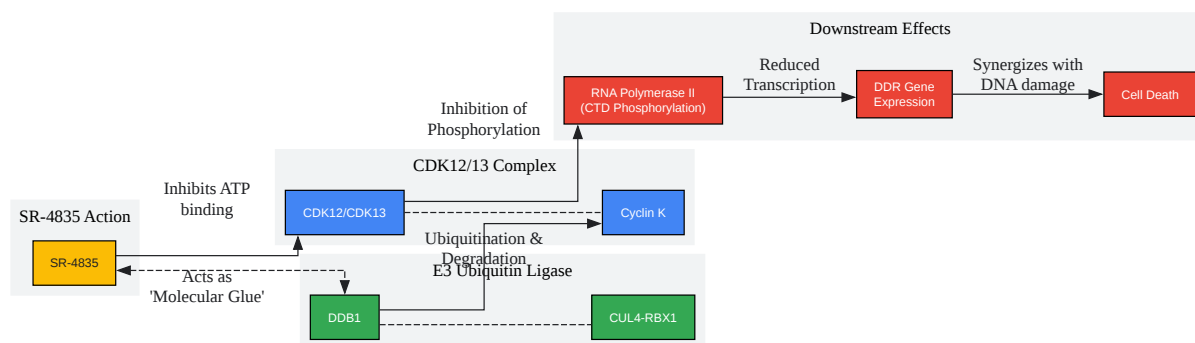
- **SR-4835** stock solution (e.g., 10 mM in DMSO)
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

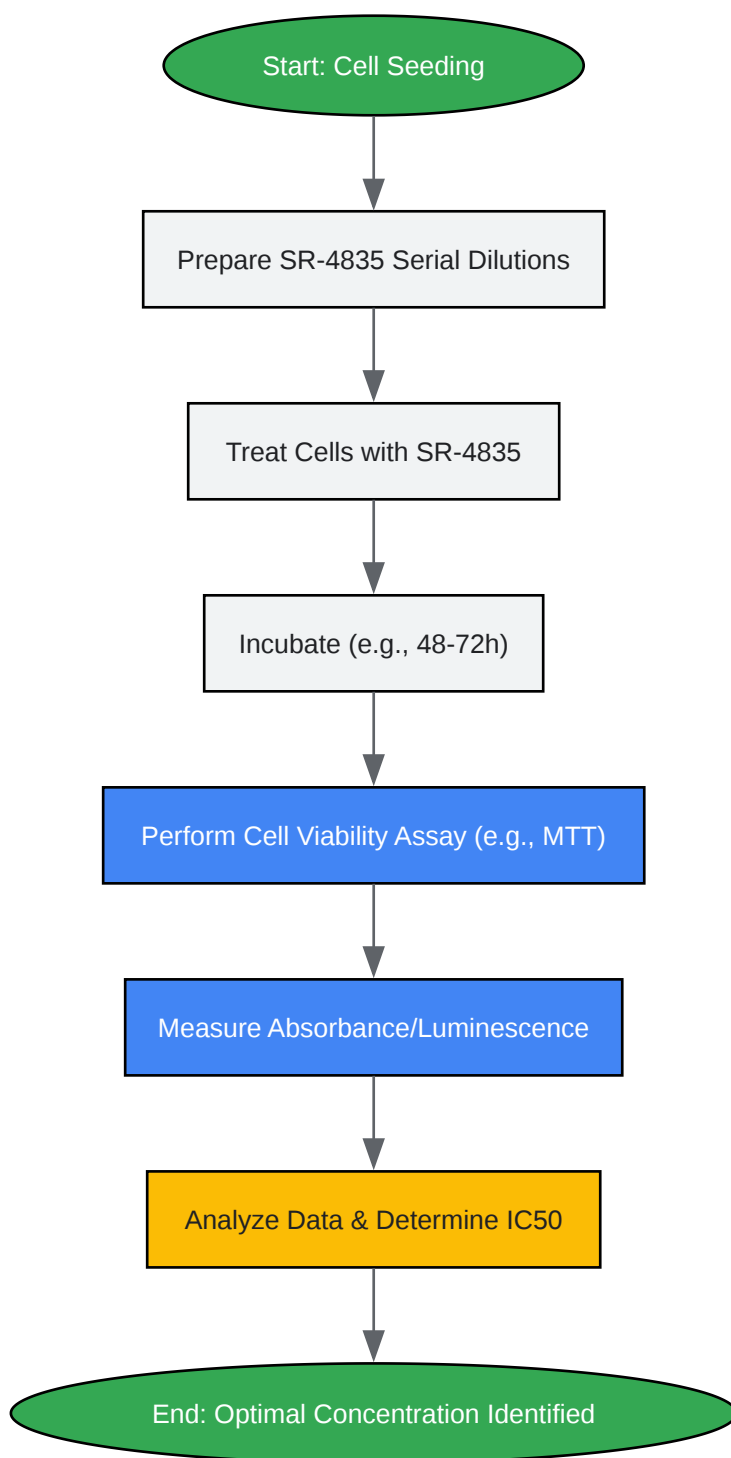
- Multichannel pipette
- Microplate reader

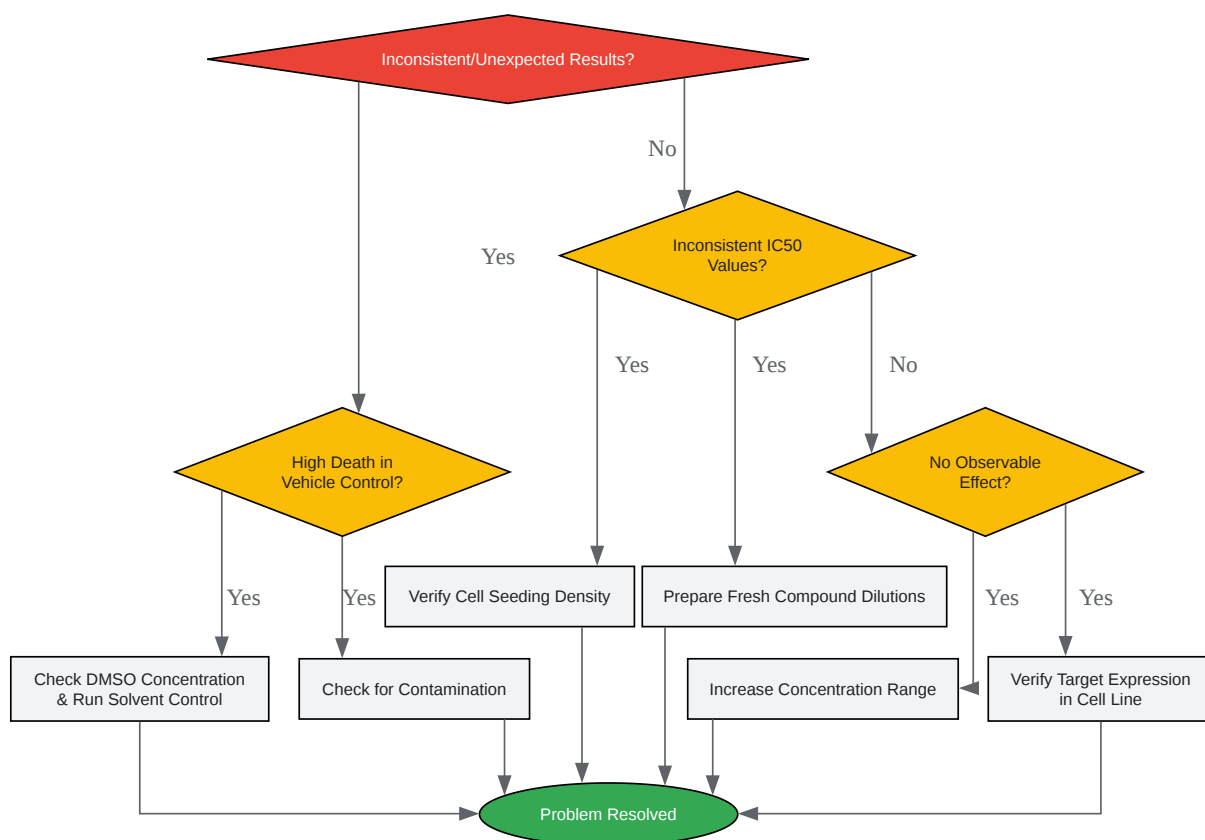
Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **SR-4835** in complete cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 μ M). Include a vehicle-only control (medium with the same final concentration of DMSO as the highest **SR-4835** concentration).
- Treatment: Remove the medium from the cells and add 100 μ L of the medium containing the different concentrations of **SR-4835**.
- Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[\[4\]](#)
- MTT Addition: Add 10 μ L of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[\[15\]](#)
- Incubation: Incubate the plate for 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[\[15\]](#)
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[\[15\]](#)
- Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Plot the cell viability against the logarithm of the **SR-4835** concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations







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